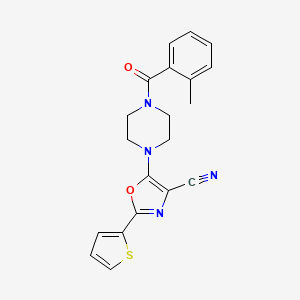

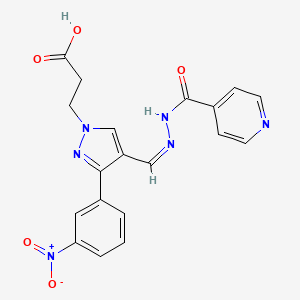

(E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide, also known as DENAQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DENAQ belongs to the class of compounds known as hydrazones and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Heterocyclic Naphthalimides in Medicinal Chemistry

Heterocyclic naphthalimides, including derivatives similar to the specified compound, play a crucial role in medicinal applications. Their large π-conjugated planar structures allow for interactions with biological molecules, making them potential candidates for anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Their ability to intercalate with DNA and influence cellular processes positions them as valuable scaffolds for the development of new therapeutic drugs. These derivatives have been explored for their applications as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their versatility in biomedical research (Gong et al., 2016).

Quinoxaline Derivatives and Biological Activities

Quinoxaline derivatives, structurally related to naphthalimide compounds through their heterocyclic aromatic nature, demonstrate a wide range of biomedical applications. These include antimicrobial activities and treatments for chronic and metabolic diseases. The modification of quinoxaline structures has yielded compounds with significant biomedical value, underscoring the importance of structural diversity in the development of new medicinal agents (Pereira et al., 2015).

Arylmethylidene Derivatives and Chemical Diversity

Arylmethylidene derivatives of heterocycles, which include structures similar to (E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide, demonstrate a wide range of reactions leading to diverse biological and chemical properties. These reactions facilitate the formation of compounds with various biological activities, further expanding the utility of naphthalimide derivatives in scientific research and drug development (Kamneva et al., 2018).

Mechanism of Action

Target of Action

The primary target of the compound (E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide, also known as N-({N’-[(1E)-[4-(diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)naphthalene-1-carboxamide, is ecto-50-nucleotidase (e50NT) . e50NT is a membrane-bound enzyme and an essential member of ecto-nucleotidases which regulates extracellular purinergic signalling .

Mode of Action

The compound interacts with its target, e50NT, by inhibiting its activity . This inhibition disrupts the normal function of e50NT, leading to changes in extracellular purinergic signalling .

Biochemical Pathways

The inhibition of e50NT by the compound affects the purinergic signalling pathway . This pathway plays a crucial role in various physiological processes, including inflammation, hypoxia, and cancer . The disruption of this pathway by the compound can therefore have significant downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of extracellular purinergic signalling due to the inhibition of e50NT . This can potentially lead to alterations in various physiological processes, including inflammation, hypoxia, and cancer .

properties

IUPAC Name |

N-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c1-3-28(4-2)20-14-12-18(13-15-20)16-26-27-23(29)17-25-24(30)22-11-7-9-19-8-5-6-10-21(19)22/h5-16H,3-4,17H2,1-2H3,(H,25,30)(H,27,29)/b26-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLPSLOCGRDQMI-WGOQTCKBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

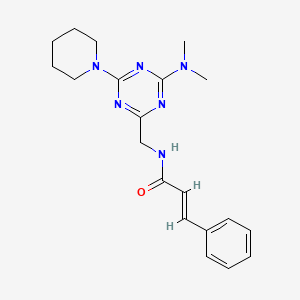

![methyl 4-(2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2683021.png)

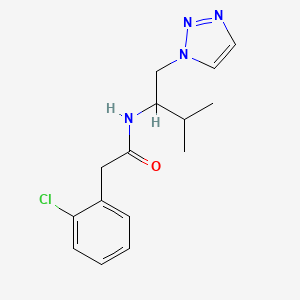

![2-[[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2683028.png)

![2-[1-(Furan-2-yl)-2-hydrazinyl-2-oxoethyl]benzoic acid](/img/structure/B2683030.png)

![5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2683034.png)

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2683035.png)

![N-[3-(7,8-Dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2683036.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2683037.png)